molecular formula C9H10ClN3O2 B3151710 (6-Chloropyridazin-3-YL)(morpholino)methanone CAS No. 720693-04-9

(6-Chloropyridazin-3-YL)(morpholino)methanone

Cat. No.: B3151710
CAS No.: 720693-04-9
M. Wt: 227.65
InChI Key: ALFWXEKUZPFUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloropyridazin-3-YL)(morpholino)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. Its molecular formula is C9H10ClN3O2, and it has a molecular weight of 227.65 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridazin-3-YL)(morpholino)methanone typically involves the reaction of 6-chloropyridazine with morpholine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Commonly used bases include sodium hydride (NaH) or potassium carbonate (K2CO3).

    Solvent: Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are frequently used.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as:

    Automated synthesis: Utilizing automated reactors to control reaction parameters precisely.

    Purification: Employing techniques like crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridazin-3-YL)(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2 in an acidic medium or KMnO4 in a basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(6-Chloropyridazin-3-YL)(morpholino)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloropyridazin-3-YL)(piperidino)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.

    (6-Chloropyridazin-3-YL)(pyrrolidino)methanone: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

(6-Chloropyridazin-3-YL)(morpholino)methanone is unique due to its specific combination of a chloropyridazine moiety and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(6-chloropyridazin-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c10-8-2-1-7(11-12-8)9(14)13-3-5-15-6-4-13/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFWXEKUZPFUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Chloropyridazin-3-YL)(morpholino)methanone
Reactant of Route 2
Reactant of Route 2
(6-Chloropyridazin-3-YL)(morpholino)methanone
Reactant of Route 3
Reactant of Route 3
(6-Chloropyridazin-3-YL)(morpholino)methanone
Reactant of Route 4
Reactant of Route 4
(6-Chloropyridazin-3-YL)(morpholino)methanone
Reactant of Route 5
Reactant of Route 5
(6-Chloropyridazin-3-YL)(morpholino)methanone
Reactant of Route 6
Reactant of Route 6
(6-Chloropyridazin-3-YL)(morpholino)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.